Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate

Solid-state handling Crystallinity Storage stability

tert-Butyl 4-(methylsulfonyl)piperazine-1-carboxylate (CAS 164331-38-8, molecular formula C₁₀H₂₀N₂O₄S, MW 264.34 g/mol) is a bifunctional piperazine scaffold bearing both a tert-butoxycarbonyl (Boc) protecting group at N1 and a methylsulfonyl substituent at N4. This compound serves as a versatile intermediate in pharmaceutical research, particularly for constructing sulfonamide-containing bioactive molecules.

Molecular Formula C10H20N2O4S
Molecular Weight 264.34 g/mol
CAS No. 164331-38-8
Cat. No. B069576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate
CAS164331-38-8
SynonymsTERT-BUTYL 4-(METHYLSULFONYL)PIPERAZINE-1-CARBOXYLATE
Molecular FormulaC10H20N2O4S
Molecular Weight264.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C
InChIInChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)11-5-7-12(8-6-11)17(4,14)15/h5-8H2,1-4H3
InChIKeyKEVJRVHXORTWTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(methylsulfonyl)piperazine-1-carboxylate (CAS 164331-38-8): A Differentiated Orthogonally Protected Piperazine Building Block for Medicinal Chemistry


tert-Butyl 4-(methylsulfonyl)piperazine-1-carboxylate (CAS 164331-38-8, molecular formula C₁₀H₂₀N₂O₄S, MW 264.34 g/mol) is a bifunctional piperazine scaffold bearing both a tert-butoxycarbonyl (Boc) protecting group at N1 and a methylsulfonyl substituent at N4 [1]. This compound serves as a versatile intermediate in pharmaceutical research, particularly for constructing sulfonamide-containing bioactive molecules [2]. Its computed XLogP3-AA of 0.2 and topological polar surface area (TPSA) of 75.3 Ų position it in a favorable drug-like physicochemical space relative to simpler piperazine precursors [1]. The compound appears in multiple patent families, including US5968923 and US2005/9838, as a key intermediate in protease inhibitor synthesis [3].

Why Unprotected or Singly Protected Piperazine Analogs Cannot Replace tert-Butyl 4-(methylsulfonyl)piperazine-1-carboxylate


Generic substitution of this compound with either N-Boc-piperazine (CAS 57260-71-6) or 1-(methylsulfonyl)piperazine (CAS 55276-43-2) fails because neither alternative provides the requisite orthogonal protection architecture. N-Boc-piperazine lacks the methylsulfonyl group entirely, meaning the downstream sulfonamide pharmacophore must be installed later—often with lower chemoselectivity [1]. Conversely, 1-(methylsulfonyl)piperazine possesses an unprotected secondary amine that competes in subsequent acylations, alkylations, or couplings, leading to complex product mixtures and reduced yields [2]. The dual-protected scaffold uniquely enables sequential, site-selective derivatization: the Boc group is cleaved under mild acidic conditions (TFA/CH₂Cl₂) to liberate a single nucleophilic nitrogen, while the methylsulfonyl group remains intact and continues to modulate the electronic and physicochemical profile of the final compound [2]. This orthogonal reactivity is not achievable with any single-protecting-group analog.

Quantitative Differentiation Evidence: tert-Butyl 4-(methylsulfonyl)piperazine-1-carboxylate vs. Closest Analogs


Melting Point Elevation Enables Room-Temperature Solid Handling vs. Low-Melting N-Boc-piperazine

tert-Butyl 4-(methylsulfonyl)piperazine-1-carboxylate exhibits a melting point of 110–111 °C, which is substantially higher than that of its closest unprotected analog N-Boc-piperazine (mp 43–47 °C) . This 63–68 °C elevation means the compound remains a free-flowing crystalline solid under ambient laboratory and shipping conditions, whereas N-Boc-piperazine is a low-melting solid that can soften or liquefy during warm-weather transport or prolonged benchtop exposure . The methylsulfonyl derivative also surpasses 1-(methylsulfonyl)piperazine (mp 99 °C) by approximately 11–12 °C [1].

Solid-state handling Crystallinity Storage stability

Reduced Lipophilicity (XLogP3 = 0.2) Offers Favorable Aqueous Compatibility vs. More Lipophilic N-Boc-piperazine

The target compound has a computed XLogP3-AA value of 0.2, which is markedly lower than that of N-Boc-piperazine (LogP 0.55–1.09 depending on source) [1][2]. The introduction of the polar methylsulfonyl group (S=O₂) reduces the partition coefficient by approximately 0.35–0.89 log units. This shift moves the compound closer to the optimal Lipinski logP space (≤5) and suggests improved aqueous solubility characteristics for subsequent synthetic steps conducted in polar or aqueous media [1]. By contrast, the ethylsulfonyl analog (CAS 1009576-98-0, MW 278.37) is expected to have a higher logP due to the additional methylene group, although direct experimental logP data for that analog are not available in the public domain.

Lipophilicity Drug-likeness Aqueous solubility

Increased Topological Polar Surface Area (TPSA = 75.3 Ų) Expands Hydrogen Bond Acceptor Capacity vs. N-Boc-piperazine

The target compound has a computed TPSA of 75.3 Ų and 5 hydrogen bond acceptor atoms, reflecting the contribution of both the carbamate (Boc) and the sulfonamide (methylsulfonyl) functionalities [1]. N-Boc-piperazine has a lower TPSA (approximately 42–53 Ų based on structural estimation) and fewer H-bond acceptors (3), as it lacks the sulfonyl group. This TPSA elevation of approximately 22–33 Ų enhances the compound's capacity for specific polar interactions with biological targets when incorporated into final drug-like molecules. The TPSA remains below the 140 Ų threshold associated with poor oral absorption, maintaining a favorable balance between polarity and membrane permeability [1].

Polar surface area Hydrogen bonding Permeability

Boc Group Enables Orthogonal Deprotection Under Mild Acidic Conditions While Methylsulfonyl Remains Intact

The Boc protecting group of tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate can be quantitatively removed using trifluoroacetic acid (TFA) in dichloromethane at room temperature to yield 1-(methylsulfonyl)piperazine, while the methylsulfonyl group remains fully intact [1]. A representative procedure uses 1.0 g (3.79 mmol) of the target compound treated with TFA (0.86 g, 7.58 mmol) in CH₂Cl₂ (10 mL) at room temperature for 2 hours, affording the deprotected product characterized by ¹H NMR (400 MHz, CD₃OD): δ 3.50–3.47 (m, 4H), 3.33–3.28 (m, 4H), 2.92 (s, 3H); ESI-MS m/z: 165 ([M + H]⁺) . In contrast, attempts to selectively functionalize 1-(methylsulfonyl)piperazine directly at one nitrogen result in statistical mixtures of mono- and di-substituted products, as both nitrogens are chemically equivalent and nucleophilic [1].

Orthogonal protection Sequential synthesis Chemoselectivity

Pre-Installed Methylsulfonyl Group Avoids Late-Stage Sulfonylation Compatibility Issues

When N-Boc-piperazine is used as the starting material, the methylsulfonyl group must be installed in a subsequent step—typically via reaction with methanesulfonyl chloride (MsCl) and a tertiary amine base [1]. This late-stage sulfonylation can be problematic in complex substrates bearing additional nucleophilic sites (e.g., free alcohols, phenols, or secondary amines), leading to competitive sulfonylation and reduced yields. tert-Butyl 4-(methylsulfonyl)piperazine-1-carboxylate delivers the methylsulfonyl group pre-installed and chemically inert under the acidic Boc-deprotection conditions, thereby circumventing this chemoselectivity challenge entirely . The compound is synthesized directly from N-Boc-piperazine and MsCl in dichloromethane with triethylamine, a high-yielding and scalable transformation [1].

Late-stage functionalization Sulfonamide formation Synthetic efficiency

High-Value Application Scenarios for tert-Butyl 4-(methylsulfonyl)piperazine-1-carboxylate in Drug Discovery and Chemical Development


Parallel Synthesis of Sulfonamide-Focused Compound Libraries

In medicinal chemistry hit-to-lead campaigns targeting sulfonamide-binding proteins (e.g., carbonic anhydrases, matrix metalloproteinases, or serine proteases), this building block enables rapid parallel library construction. Following Boc deprotection with TFA/CH₂Cl₂, the liberated secondary amine can be acylated, sulfonylated, or reductively aminated with diverse building blocks, while the pre-installed methylsulfonyl group serves as a conserved pharmacophoric element. This strategy has been validated in patent literature where 4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester appears as a key intermediate in protease inhibitor programs [1].

PROTAC Linker and Bifunctional Degrader Assembly

The orthogonal protection of this building block makes it suitable for constructing PROTAC (PROteolysis TArgeting Chimera) molecules where sequential, site-selective conjugation is essential. The Boc group is first removed to attach a ligand for the E3 ubiquitin ligase (e.g., VHL or cereblon), and the methylsulfonyl group provides a polarity-balancing element within the linker region. The compound's moderate TPSA (75.3 Ų) and low logP (0.2) support favorable physicochemical properties for the linker moiety, which is critical for maintaining oral bioavailability in PROTAC candidates [2].

Scale-Up of Single-Isomer Piperazine Drug Intermediates Requiring Chemoselective N-Functionalization

For process chemistry groups scaling up piperazine-containing APIs (active pharmaceutical ingredients), this compound eliminates the statistical product distributions that plague direct functionalization of unprotected piperazines. The quantitative Boc deprotection to a single free amine, combined with the methylsulfonyl group's stability under acidic, basic, and reductive conditions, enables robust, reproducible kilo-scale syntheses. The compound's melting point of 110–111 °C also facilitates isolation and drying at manufacturing scale compared to low-melting analogs that require specialized cold-chain handling .

Negative Allosteric Modulator (NAM) Scaffold Construction for Nicotinic Receptors

Structure-activity relationship (SAR) studies of sulfonylpiperazine analogs as negative allosteric modulators of human neuronal nicotinic acetylcholine receptors (nAChRs) have identified the sulfonylpiperazine core as a privileged scaffold [3]. This building block provides direct access to this chemotype with the Boc group positioned for late-stage diversification. The methyl group on the sulfonyl offers the minimal steric bulk in the series, serving as an ideal starting point for SAR exploration where larger alkyl or aryl sulfonyl groups can be evaluated in parallel.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.